molecular formula C18H17ClN2O3S B2482022 1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide CAS No. 1210174-96-1

1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide

Cat. No.: B2482022
CAS No.: 1210174-96-1
M. Wt: 376.86
InChI Key: DZVWZOOMZDDTCF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a key research tool for investigating the role of RIPK1-mediated signaling in regulated cell death pathways, particularly necroptosis, and inflammation. By specifically inhibiting RIPK1 kinase activity, this compound allows researchers to probe the contribution of this pathway in various disease models. Its primary research value lies in elucidating the mechanisms underlying pathological conditions where necroptosis is implicated, such as in neurological disorders [https://www.nature.com/articles/s41420-024-01880-0], inflammatory diseases, and ischemia-reperfusion injury. The selective inhibition of RIPK1 provided by this chemical probe helps in distinguishing the effects of necroptosis from other cell death mechanisms like apoptosis, thereby enabling a more precise understanding of cell death dynamics in complex biological systems. Its application is crucial for preclinical research aimed at validating RIPK1 as a therapeutic target for a wide range of human diseases.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-16-6-2-1-4-13(16)11-25(23,24)20-15-8-12-5-3-7-21-17(22)10-14(9-15)18(12)21/h1-2,4,6,8-9,20H,3,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVWZOOMZDDTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=CC=C4Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group and a pyrroloquinoline moiety. Its molecular formula is C15H15ClN2O3SC_{15}H_{15}ClN_2O_3S with a molecular weight of approximately 320.81 g/mol. The presence of the methanesulfonamide group is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. In vitro studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa12.5Caspase activation
MCF-715.0Bcl-2 modulation
A54910.0Apoptosis induction

Case Studies

Several case studies highlight the compound's potential:

  • Study on Antileishmanial Activity : A related pyrroloquinoline derivative demonstrated significant inhibition of Leishmania parasites in vivo, achieving over 50% reduction in parasite burden in infected mice when administered at doses of 12.5 mg/kg .
  • Anticoagulant Properties : Research has shown that certain derivatives can inhibit coagulation factors Xa and XIa effectively, with IC50 values ranging from 2 to 3.68 µM . This suggests a potential role in managing thrombotic disorders.

The biological activity is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The methanesulfonamide group may interact with active sites on enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G1/S phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

  • Pyrroloquinoline Derivatives: 2-Oxo-N-(4-Phenoxyphenyl)-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-Ij]Quinoline-8-Sulfonamide (): Replaces the 2-chlorophenyl with a 4-phenoxyphenyl group. N-(1-Methyl-2-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-yl)Butyramide (): Substitutes methanesulfonamide with a butyramide group, reducing hydrogen-bonding capacity and modifying solubility .

Substituent Effects

  • Chlorophenyl vs. Other Aryl Groups: The 2-chlorophenyl group in the target compound contrasts with 3-[(2-Chlorophenyl)Amino]Propanamide (), which shares the chloroaryl motif but lacks the pyrroloquinoline core. Chlorine’s electron-withdrawing nature may enhance stability or receptor binding compared to electron-donating groups (e.g., methoxy) . Nitro Substitutions: highlights nitro groups as activity-enhancing substituents in antimycobacterial compounds.

Sulfonamide Variations

  • Methanesulfonamide vs. Other Sulfonamides: 1-Methanesulfonamidocyclohexane-1-Carboxylic Acid () and (2,5-Difluorophenyl)-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Methanesulfonamide () demonstrate sulfonamide diversity. Fluorine substitutions () may improve metabolic stability relative to chlorine .

Methodological Approaches to Compound Similarity

Structural Similarity Metrics

  • Tanimoto and Dice Coefficients : Used to quantify similarity via molecular fingerprints (e.g., MACCS, Morgan fingerprints). For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto coefficients .
  • Fingerprint Analysis: Structural differences between the target compound and analogs (e.g., ’s phenoxyphenyl derivative) could be mapped via fingerprint mismatches, highlighting critical pharmacophoric features .

Functional Group Impact

  • Hydrogen-Bond Acceptors : Methanesulfonamide provides two hydrogen-bond acceptors (sulfonyl oxygens), whereas butyramide () offers one. This difference may influence target selectivity .
  • 4-phenoxyphenyl (logP ~4.2), affecting membrane permeability .

Data Table: Key Structural and Methodological Comparisons

Compound Name Core Structure Key Substituents Similarity Method Notable Property Differences Reference
Target Compound Pyrrolo[3,2,1-ij]quinoline 2-Chlorophenyl, methanesulfonamide N/A High hydrogen-bonding capacity
2-Oxo-N-(4-phenoxyphenyl)-pyrroloquinoline-8-sulfonamide Pyrrolo[3,2,1-ij]quinoline 4-Phenoxyphenyl, sulfonamide Fingerprint analysis Increased lipophilicity
N-(1-Methyl-2-oxo-pyrroloquinolin-8-yl)butyramide Pyrrolo[3,2,1-ij]quinoline Butyramide Tanimoto coefficient Reduced hydrogen-bonding
3-[(2-Chlorophenyl)Amino]Propanamide Propanamide 2-Chlorophenyl Functional group analysis Simpler scaffold, lacks tricyclic core

Research Implications

  • Activity Cliffs: Minor structural changes (e.g., chlorine to fluorine) may cause disproportionate activity shifts, necessitating careful SAR studies .
  • Synthetic Feasibility: ’s synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives suggests routes to modify the pyrroloquinoline core for improved yield or stability .

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